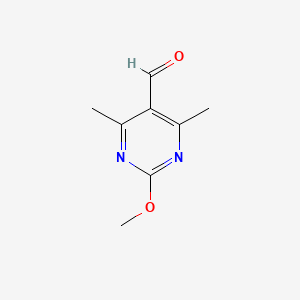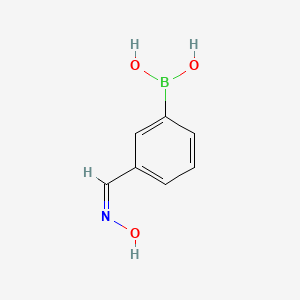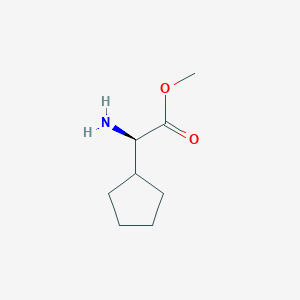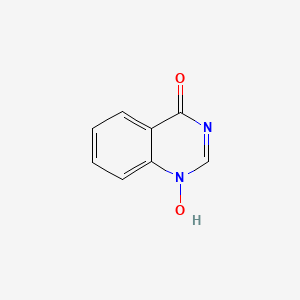
6-Chloro-6,7-dihydro-1H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Chloro-6,7-dihydro-1H-purine est un composé hétérocyclique appartenant à la famille des purines. Les purines sont des composés contenant de l'azote qui jouent un rôle crucial dans divers processus biologiques, notamment la synthèse des acides nucléiques. La présence d'un atome de chlore en position 6 et la configuration dihydro en positions 6 et 7 rendent ce composé unique et d'un intérêt significatif dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Chloro-6,7-dihydro-1H-purine implique généralement la chloration de dérivés de la purine. Une méthode courante est la réaction de la purine avec le chlorure de thionyle en présence d'une base telle que la pyridine. La réaction est effectuée sous reflux et le produit est purifié par recristallisation.
Méthodes de production industrielle
Dans les milieux industriels, la production de la this compound peut impliquer des procédés de chloration à grande échelle utilisant des réacteurs automatisés. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et le rendement du produit. Le processus de purification peut inclure des techniques telles que la chromatographie sur colonne et la cristallisation pour garantir une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Chloro-6,7-dihydro-1H-purine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore en position 6 peut être substitué par d'autres nucléophiles tels que les amines, les thiols et les alcoolates.
Réactions d'oxydation : Le composé peut être oxydé pour former des dérivés de la 6-chloropurine.
Réactions de réduction : La réduction du composé peut conduire à la formation de dérivés de la dihydropurine.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et les alcoolates. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF) à des températures élevées.
Réactions d'oxydation : Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés en conditions acides ou basiques.
Réactions de réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés dans des solvants anhydres.
Principaux produits formés
Réactions de substitution : Les produits comprennent la 6-amino-6,7-dihydro-1H-purine, la 6-thio-6,7-dihydro-1H-purine et la 6-alcoxy-6,7-dihydro-1H-purine.
Réactions d'oxydation : Les produits comprennent des dérivés de la 6-chloropurine.
Réactions de réduction : Les produits comprennent des dérivés de la dihydropurine.
Applications De Recherche Scientifique
La 6-Chloro-6,7-dihydro-1H-purine a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de divers dérivés de la purine et de composés hétérocycliques.
Biologie : Le composé est étudié pour son rôle potentiel dans l'inhibition enzymatique et en tant que ligand dans les essais biochimiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent anticancéreux et ses effets sur les voies cellulaires.
Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. L'atome de chlore en position 6 améliore son affinité de liaison à certaines enzymes et à certains récepteurs. Le composé peut inhiber l'activité des enzymes impliquées dans la synthèse des acides nucléiques, ce qui peut entraîner des effets anticancéreux potentiels. Il peut également interagir avec les récepteurs de l'adénosine, affectant les voies de signalisation cellulaire.
Mécanisme D'action
The mechanism of action of 6-Chloro-6,7-dihydro-1H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to potential anticancer effects. It may also interact with adenosine receptors, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Chloropurine : Structure similaire mais dépourvue de la configuration dihydro.
8-Chloro-1,3,7-triméthyl-3,7-dihydro-1H-purine-2,6-dione : Contient des groupes méthyles supplémentaires et un motif de substitution différent.
6-Chloro-9-isopropyl-9H-purine : Contient un groupe isopropyle en position 9.
Unicité
La 6-Chloro-6,7-dihydro-1H-purine est unique en raison de son motif de substitution spécifique et de sa configuration dihydro. Cette unicité structurelle contribue à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C5H5ClN4 |
|---|---|
Poids moléculaire |
156.57 g/mol |
Nom IUPAC |
6-chloro-6,7-dihydro-3H-purine |
InChI |
InChI=1S/C5H5ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2,4H,(H,7,9)(H,8,10) |
Clé InChI |
ISYIJGDQPIOZHG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(N=CN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)
![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)


![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)






![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)


